molecular formula C17H22ClNO2 B11047423 1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-chloroethanone

1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-chloroethanone

Cat. No.: B11047423
M. Wt: 307.8 g/mol
InChI Key: UKHRIUHJQJCLFD-UHFFFAOYSA-N
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Description

1-[7-Acetyl-2,2,4,6-Tetramethyl-3,4-Dihydro-1(2H)-Quinolyl]-2-Chloro-1-Ethanone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a quinoline ring system, which is a heterocyclic aromatic organic compound containing nitrogen. The compound’s structure also includes an acetyl group, multiple methyl groups, and a chloroethanone moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-Acetyl-2,2,4,6-Tetramethyl-3,4-Dihydro-1(2H)-Quinolyl]-2-Chloro-1-Ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinolyl Intermediate: The synthesis begins with the preparation of the quinoline ring system. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

    Chlorination: The final step involves the chlorination of the ethanone moiety using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents. The industrial process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[7-Acetyl-2,2,4,6-Tetramethyl-3,4-Dihydro-1(2H)-Quinolyl]-2-Chloro-1-Ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives with different oxidation states.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium methoxide, sodium ethoxide, or primary amines in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Substituted quinoline derivatives.

    Oxidation Reactions: Oxidized quinoline derivatives.

    Reduction Reactions: Alcohol derivatives of the original compound.

Scientific Research Applications

1-[7-Acetyl-2,2,4,6-Tetramethyl-3,4-Dihydro-1(2H)-Quinolyl]-2-Chloro-1-Ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[7-Acetyl-2,2,4,6-Tetramethyl-3,4-Dihydro-1(2H)-Quinolyl]-2-Chloro-1-Ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, the chloro group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The quinoline ring system can also interact with DNA or RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

    1-[7-Acetyl-6-Ethyl-1,1,4,4-Tetramethyl-1,2,3,4-Tetrahydronaphthalene]:

    1-[7-Acetyl-2,2,4,6-Tetramethyl-3,4-Dihydro-1(2H)-Quinolyl]-2-Bromo-1-Ethanone: Similar structure with a bromo group instead of a chloro group.

Uniqueness: 1-[7-Acetyl-2,2,4,6-Tetramethyl-3,4-Dihydro-1(2H)-Quinolyl]-2-Chloro-1-Ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chloro group allows for specific substitution reactions, while the quinoline ring system provides a versatile scaffold for further chemical modifications.

Properties

Molecular Formula

C17H22ClNO2

Molecular Weight

307.8 g/mol

IUPAC Name

1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)-2-chloroethanone

InChI

InChI=1S/C17H22ClNO2/c1-10-6-14-11(2)8-17(4,5)19(16(21)9-18)15(14)7-13(10)12(3)20/h6-7,11H,8-9H2,1-5H3

InChI Key

UKHRIUHJQJCLFD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C(=C2)C(=O)C)C)C(=O)CCl)(C)C

Origin of Product

United States

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